

Application Note: Analytical Quantification of 1-(2-Furylmethyl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(2-Furylmethyl)piperidin-4-one

CAS No.: 41661-55-6

Cat. No.: B1337091

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Executive Summary & Chemical Profile

1-(2-Furylmethyl)piperidin-4-one (often abbreviated as N-Furanyl-4-Piperidone) is a heterocyclic intermediate. Its analysis is complicated by two factors: the basicity of the tertiary amine and the oxidative sensitivity of the furan ring.

Unlike simple piperidines, the furan moiety introduces electron-rich aromaticity that can lead to polymerization or ring-opening under harsh acidic conditions. Therefore, sample preparation must avoid strong mineral acids and prolonged exposure to light.[1]

Physicochemical Data Table

Parameter	Value	Analytical Implication
CAS Number	41661-55-6	Primary identifier for regulatory databases.
Formula	C ₁₀ H ₁₃ NO ₂	Monoisotopic Mass: 179.09 Da.[1]
Molecular Weight	179.22 g/mol	Volatile enough for GC without derivatization.
pKa (Calc.)	~8.5 (Piperidine N)	Requires alkaline pH (>10) for liquid-liquid extraction (LLE) efficiency.
Solubility	MeOH, EtOAc, DCM, Acetonitrile	Soluble in polar organic solvents; limited water solubility as free base.[1]
Stability	Light/Air Sensitive	Furan ring subject to photo-oxidation; store samples in amber vials.

Analytical Strategy: The "Dual-Stream" Approach

As a Senior Scientist, I recommend a dual-stream approach depending on your limit of quantification (LOQ) requirements:

- GC-MS (Electron Impact): Best for purity assessment of bulk precursor or profiling impurities in seized drug samples. It provides structural fingerprinting via the characteristic furan fragmentation.[1]
- LC-MS/MS (ESI+): Best for trace quantification (ng/mL levels) in biological matrices or environmental swabs where sensitivity is paramount.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Objective: Purity assay and impurity profiling. Rationale: The compound is thermally stable up to ~250°C. The non-polar stationary phase minimizes amine tailing.

Sample Preparation

- Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1] EtOAc is preferred to minimize injection port activity.[1]
- Concentration: 1.0 mg/mL (Split 20:1) or 50 µg/mL (Splitless).[1]
- Internal Standard: Tribenzylamine or Diphenylamine (similar boiling point, distinct mass spectrum).[1]

Instrument Conditions

Parameter	Setting	Causality / Insight
Column	DB-5MS UI (30m × 0.25mm × 0.25µm)	Ultra-Inert (UI) phase is critical to prevent adsorption of the basic piperidine nitrogen.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Ensures consistent retention times (RT) for library matching.
Inlet Temp	250°C	High enough to volatilize, low enough to prevent furan degradation.[1]
Injection	1 µL, Split 20:1	Prevents column overload for bulk purity analysis.[1]
Oven Program	80°C (1 min) → 15°C/min → 280°C (3 min)	Slow ramp not required; compound elutes mid-range (~8-10 min).
Transfer Line	280°C	Prevents condensation of less volatile dimers.[1]
Source Temp	230°C	Standard EI source temperature.[1]

Mass Spectral Interpretation (EI, 70 eV)

The fragmentation pattern is distinct and self-validating:

- m/z 179 (M⁺): Molecular ion (Moderate intensity).[1]
- m/z 81 (Base Peak): Furfuryl cation (C₅H₅O⁺). This is the diagnostic fragment formed by cleavage of the C-N bond.
- m/z 150: Loss of CO (-28 Da) from the piperidone ring (common in cyclic ketones).
- m/z 98: Piperidin-4-one ring fragment.

Protocol B: LC-MS/MS (Triple Quadrupole)

Objective: Trace quantification (<1 ng/mL) in complex matrices. Rationale: Electrospray Ionization (ESI) in positive mode yields a strong [M+H]⁺ ion due to the basic tertiary amine.

Sample Preparation (Dilute & Shoot or SPE)

- Matrix: Plasma, Urine, or Swab extract.[1]
- Solvent: 95:5 Water:Methanol (0.1% Formic Acid).[1]
- Filtration: 0.2 μm PTFE filter (Essential to protect column from particulates).[1]

Instrument Conditions

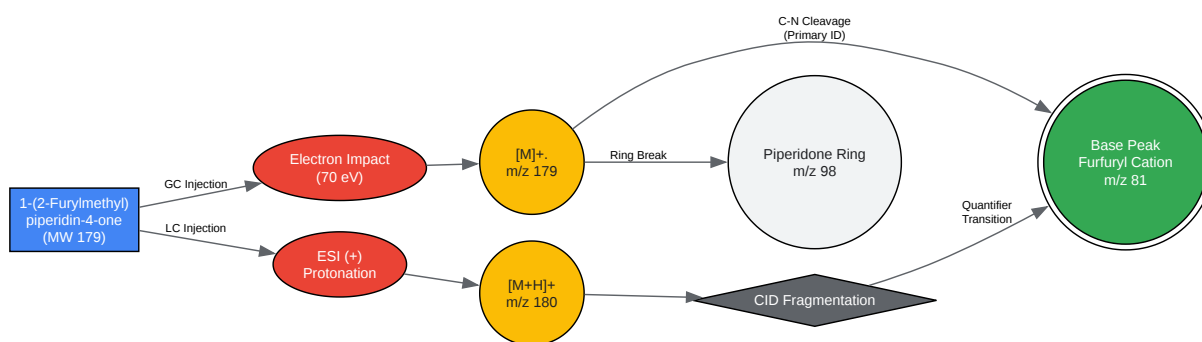
Parameter	Setting	Causality / Insight
Column	C18 (e.g., Agilent ZORBAX Eclipse Plus, 100mm × 2.1mm, 1.8µm)	Sub-2-micron particles provide high peak capacity for separating matrix interferences.
Mobile Phase A	Water + 0.1% Formic Acid + 5mM Ammonium Formate	Buffer is required to stabilize ionization and improve peak shape of the amine.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	ACN provides lower backpressure than MeOH.[1]
Gradient	5% B (0-1 min) → 95% B (6 min) → Hold (2 min)	Fast gradient; compound is moderately polar and elutes early-to-mid gradient.
Flow Rate	0.4 mL/min	Optimal for ESI desolvation.[1]

MRM Transitions (Precursor → Product)

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role
1-(2-Furylmethyl)piperidin-4-one	180.1 [M+H] ⁺	81.0	25	Quantifier (High abundance furfuryl cation)
180.1	122.1	15	Qualifier (Loss of C ₃ H ₆ O from ring)	
180.1	53.0	35	Qualifier (Furan ring fragmentation)	

Visualization: Fragmentation & Analytical Workflow

The following diagram illustrates the fragmentation pathway used for identification and the logical flow of the analytical decision process.



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Figure 1: Mechanistic fragmentation pathways for GC-MS (EI) and LC-MS (ESI) identification. The m/z 81 ion is the common diagnostic fragment across both techniques.

Validation Framework (ICH Q2(R1))

To ensure this protocol is "self-validating" and defensible in a regulatory context, the following criteria must be met.

Summary of Validation Parameters

Parameter	Acceptance Criteria	Experimental Note
Linearity	$R^2 > 0.995$	Range: 10–1000 ng/mL (LC-MS) or 10–500 µg/mL (GC-MS).
Precision (Repeatability)	RSD < 5% (n=6)	Critical: Use fresh mobile phase to prevent pH drift affecting ionization.
Accuracy (Recovery)	85% – 115%	Spike blank matrix; correct for matrix effects in LC-MS.
LOD / LOQ	S/N > 3 (LOD), S/N > 10 (LOQ)	Expect LOQ ~0.5 ng/mL on Triple Quad.[1]
Carryover	< 20% of LOQ in blank	Warning: Basic amines stick to glass. Use silanized vials.

Troubleshooting & Senior Scientist Insights

- Peak Tailing (GC): If you observe tailing, the inlet liner is likely active.[1] Solution: Replace with a deactivated splitless liner containing glass wool (silanized).[1]
- Sensitivity Drop (LC): The furan ring can oxidize in solution if left for >24 hours.[1] Solution: Prepare standards daily or store at -20°C in amber glass.
- Ghost Peaks: This compound is a precursor.[1] If you see peaks at m/z 375+ (Fentanyl analogs), your "standard" may have reacted or been contaminated.[1] Verify purity via NMR if available.

References

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Sources

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